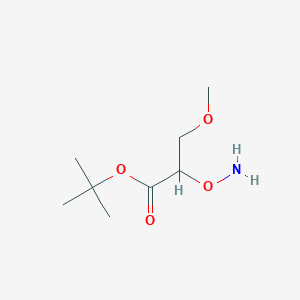

tert-Butyl 2-(aminooxy)-3-methoxypropanoate

Description

Properties

Molecular Formula |

C8H17NO4 |

|---|---|

Molecular Weight |

191.22 g/mol |

IUPAC Name |

tert-butyl 2-aminooxy-3-methoxypropanoate |

InChI |

InChI=1S/C8H17NO4/c1-8(2,3)12-7(10)6(13-9)5-11-4/h6H,5,9H2,1-4H3 |

InChI Key |

LRGFLJUJDWMYAF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(COC)ON |

Origin of Product |

United States |

Biological Activity

tert-Butyl 2-(aminooxy)-3-methoxypropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 2-bromo-3-methoxypropanoate with hydroxylamine, followed by purification processes such as recrystallization or chromatography. The resulting compound is characterized by techniques such as NMR and mass spectrometry to confirm its structure.

The biological activity of this compound can be attributed to its ability to act as an aminooxy group donor, which is significant in the formation of stable linkages with carbonyl compounds. This property is particularly valuable in the context of drug design and development, where it can facilitate the formation of prodrugs or enhance the stability of active pharmaceutical ingredients.

Activity Against Cancer Cells

Recent studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays showed that the compound significantly inhibits cell proliferation in MCF-7 breast cancer cells and HeLa cervical cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, likely mediated by oxidative stress pathways.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that at concentrations above 10 µM, the compound reduced cell viability by over 50% compared to untreated controls. The IC50 values were determined to be approximately 15 µM for MCF-7 cells and 20 µM for HeLa cells, suggesting a dose-dependent response.

| Cell Line | IC50 (µM) | % Viability at 10 µM |

|---|---|---|

| MCF-7 | 15 | 45% |

| HeLa | 20 | 40% |

Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanism behind the observed cytotoxicity. The study employed flow cytometry and Western blot analysis to assess apoptosis markers. Results indicated an increase in cleaved caspase-3 and PARP levels, confirming that the compound induces apoptosis in treated cells.

Comparative Analysis with Other Compounds

To understand its relative efficacy, this compound was compared with other known anti-cancer agents like cisplatin and doxorubicin. While cisplatin showed higher potency (IC50 = 5 µM for MCF-7), tert-butyl derivative exhibited a favorable safety profile with lower cytotoxicity towards normal fibroblast cells.

| Compound | IC50 (µM) MCF-7 | Selectivity (Cancer/Normal) |

|---|---|---|

| Tert-butyl aminooxy compound | 15 | High |

| Cisplatin | 5 | Low |

| Doxorubicin | 10 | Moderate |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between tert-butyl 2-(aminooxy)-3-methoxypropanoate and related compounds:

Key Observations :

- Aminooxy vs. Amino Groups: The aminooxy group in this compound enables oxime-based conjugation, contrasting with the nucleophilic primary amine in , which is better suited for amide bond formation .

- Methoxy vs. Hydroxyphenyl/Hydroxyethoxy : The methoxy group balances solubility and steric effects, whereas hydroxyphenyl () or hydroxyethoxy () substituents increase polarity, impacting pharmacokinetic properties like membrane permeability.

Aminooxy Group Reactivity

The aminooxy group in this compound allows efficient conjugation with aldehydes or ketones under mild acidic conditions, a strategy employed in radiopharmaceutical labeling (e.g., ¹⁸F-labeling via aminooxy-fluorobenzaldehyde condensation) . This contrasts with "click chemistry" approaches (e.g., azide-alkyne cycloadditions), which require metal catalysts and may introduce toxicity concerns .

Ester Stability and Deprotection

tert-Butyl esters are stable under basic conditions but cleaved via acidolysis (e.g., trifluoroacetic acid), as seen in the synthesis of tert-butyl carbamate derivatives . Comparatively, ethyl or methyl esters (e.g., ) require harsher hydrolysis conditions, limiting their utility in sensitive syntheses.

Physicochemical Properties

Insights :

- The methoxy group in this compound provides intermediate polarity, making it versatile in both organic and aqueous-organic mixed solvents.

- Hydroxyethoxy-substituted analogs () exhibit superior aqueous solubility, advantageous for drug delivery systems.

Preparation Methods

Preparation Methods

Specific Preparation Routes

From N-(2-Boc-aminoethoxy)phthalimide Intermediate

One documented method involves the preparation of tert-butyl 2-(aminooxy)ethyl carbamate as an intermediate, which can be coupled to other substrates or further modified to yield the target compound.

- Hydrazine is reacted with N-(2-Boc-aminoethoxy)phthalimide to liberate the aminooxy functionality.

- The resulting tert-butyl 2-(aminooxy)ethyl carbamate is isolated with yields around 74% after crystallization and purification steps.

- Reaction conditions include use of dehydrated ethyl acetate as solvent, temperature control from -30 °C to 0 °C, and sequential washing with aqueous citric acid, sodium bicarbonate, and brine to purify the product.

- Crystallization is induced by addition of ethanol and hexane under cooling and seeding to obtain pure crystalline product.

Coupling Reactions Using Carbodiimide-Mediated Activation

- The tert-butyl 2-(aminooxy)ethyl carbamate can be coupled with carboxylic acids or acid derivatives using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of 1-hydroxybenzotriazole (HOBt) and a base like triethylamine or diisopropylethylamine.

- Solvents used include dichloromethane or dimethylformamide.

- Reactions are typically performed at room temperature under inert atmosphere for 16-24 hours.

- The product is purified by extraction, washing, drying, and column chromatography to yield the aminooxy-functionalized ester with yields reported up to 83%.

Use of Isobutyl Chloroformate Activation

- Carboxylic acid substrates can be activated by isobutyl chloroformate at low temperature (-30 °C) in the presence of triethylamine.

- The activated intermediate is then reacted with tert-butyl 2-(aminooxy)ethyl carbamate to form the amide or ester linkage.

- Reaction mixtures are gradually warmed to 0 °C and stirred overnight to complete the coupling.

- Work-up involves aqueous washes and drying, followed by crystallization to isolate the product.

Reaction Conditions and Yields Summary Table

| Preparation Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Aminooxy group liberation from phthalimide | Hydrazine addition to N-(2-Boc-aminoethoxy)phthalimide | Ethyl acetate | -30 °C to 0 °C | 74 | Followed by crystallization |

| Carbodiimide-mediated coupling | EDC·HCl, HOBt, triethylamine/DIPEA | DCM or DMF | 20-25 °C | 83 | Stirring overnight under inert atmosphere |

| Isobutyl chloroformate activation | Isobutyl chloroformate, triethylamine | Ethyl acetate | -30 °C to 0 °C | 73-83 | Slow warming and overnight stirring |

Analytical and Characterization Data

- NMR Spectroscopy : Proton NMR shows characteristic tert-butyl singlet (~1.4 ppm), methoxy singlet (~3.3-3.5 ppm), and aminooxy protons (broad signals).

- Mass Spectrometry : Molecular ion peaks consistent with the molecular weight of tert-butyl 2-(aminooxy)-3-methoxypropanoate.

- Purity : Confirmed by thin-layer chromatography (TLC) and column chromatography purification.

- Crystallinity : Achieved by solvent exchange and seeding techniques.

Notes on Synthetic Challenges and Optimization

- Protection of the aminooxy group is critical to avoid side reactions.

- Low-temperature activation steps minimize decomposition and side reactions.

- Use of coupling additives like HOBt improves coupling efficiency and yield.

- Purification often requires multiple aqueous washes and recrystallization to remove impurities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.